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Compound of Interest

Compound Name: MART-1 (26-35) (human)

Cat. No.: B12461148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of T-cell

clones specific for the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized

by T-cells 1), specifically targeting the 26-35 amino acid epitope. These protocols are intended

for research and preclinical development purposes.

Introduction
The MART-1 antigen is a transmembrane protein expressed in normal melanocytes and is

overexpressed in the majority of melanoma tumors. The 26-35 peptide fragment of MART-1,

when presented by the HLA-A2 molecule, is a key target for cytotoxic T lymphocytes (CTLs).

The ability to generate and expand T-cell clones that specifically recognize and lyse tumor cells

expressing this epitope is of significant interest for adoptive T-cell therapies and for studying

the fundamentals of T-cell-mediated anti-tumor immunity.

This guide outlines a comprehensive workflow, from the isolation of peripheral blood

mononuclear cells (PBMCs) to the stimulation, cloning, and functional characterization of

MART-1 (26-35) specific T-cell clones.
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Population Frequency in CD8+ T-cells Reference

Healthy HLA-A2+ Donors ≥1 in 2,500 [1][2]

Melanoma Patients (HLA-A2+) ≥1 in 2,500 [1][2]

Table 2: Comparison of MART-1 Peptides for T-Cell
Stimulation

Peptide Sequence Description Key Characteristics Reference

EAAGIGILTV
Native MART-1 (26-

35)

The naturally

occurring peptide

sequence.

[3][4]

ELAGIGILTV
Analog MART-1 (26-

35, A27L)

Alanine at position 27

is replaced with

Leucine, increasing

binding affinity to

HLA-A2 and

enhancing

immunogenicity.

[3][4][5][6]

AAGIGILTV
Native MART-1 (27-

35)

A shorter, also

naturally processed

epitope.

[3][4]

Table 3: Cytotoxicity of MART-1 Specific T-Cell Clones
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Effector Cells Target Cells
Effector:Target
Ratio

% Specific
Lysis

Reference

MART-1 specific

CTL clones

T2 cells pulsed

with MART-1

peptide

10:1 40-80% [7]

MART-1 specific

CTL clones

HLA-A2+

Melanoma cell

lines

20:1 15-80% [7][8]

High Avidity

MART-1 CTL

clones

HLA-A2+

Melanocyte cell

lines

Not Specified 80-90% [7]

MART-1 specific

CTLs

T2 cells pulsed

with MART-1

A27L peptide

Not Specified

Lysis observed

at peptide

concentrations

as low as 10⁻⁵ to

10⁻⁶ µM

[9]

Experimental Workflow
The overall process for generating MART-1 specific T-cell clones is depicted in the workflow

diagram below.
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Phase 2: Expansion and Cloning

Phase 3: Characterization

Final Product

Whole Blood Sample
(HLA-A2+)

Isolate PBMCs
(Ficoll-Paque)

In Vitro Stimulation
(MART-1 Peptide)

Expand Antigen-Specific
T-Cells

Limiting Dilution Cloning

Screen for Specificity

Cytotoxicity Assay
(51Cr Release)

Phenotypic Analysis
(Flow Cytometry)

Characterized MART-1
Specific T-Cell Clones

Click to download full resolution via product page

Caption: Experimental workflow for generating MART-1 specific T-cell clones.
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Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density

gradient centrifugation.[10][11][12][13][14]

Materials:

Whole blood collected in heparinized tubes

Ficoll-Paque PLUS

Phosphate Buffered Saline (PBS)

15 mL and 50 mL conical tubes

Serological pipettes

Centrifuge with a swinging-bucket rotor

Procedure:

Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL

conical tube, minimizing mixing of the two layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)

and transfer the distinct buffy coat layer (containing PBMCs) at the plasma-Ficoll interface to

a new 50 mL conical tube.

Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300

x g for 10 minutes at room temperature.
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Discard the supernatant and repeat the wash step.

Resuspend the PBMC pellet in an appropriate cell culture medium for counting and

subsequent experiments.

Protocol 2: In Vitro Stimulation of T-Cells with MART-1
Peptide
This protocol outlines the stimulation of PBMCs with the MART-1 (26-35, A27L) analog peptide

(ELAGIGILTV) to activate and expand antigen-specific T-cells.[6][15][16]

Materials:

Isolated PBMCs

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-

glutamine, and 1% Penicillin-Streptomycin)

MART-1 (26-35, A27L) peptide (ELAGIGILTV)

Recombinant human Interleukin-2 (IL-2)

24-well tissue culture plates

Procedure:

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6

cells/mL.

Add the MART-1 (26-35, A27L) peptide to the cell suspension at a final concentration of 1-10

µg/mL.

Plate 2 mL of the cell suspension into each well of a 24-well plate.

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

After 2-3 days of culture, add recombinant human IL-2 to a final concentration of 20-50

IU/mL.
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Continue to culture the cells, monitoring their growth and adding fresh medium with IL-2 as

needed (typically every 2-3 days). The expansion phase usually lasts for 1-2 weeks.

Protocol 3: Limiting Dilution Cloning of T-Cells
This protocol describes the cloning of antigen-specific T-cells by limiting dilution to obtain

monoclonal populations.[17][18][19][20][21][22][23]

Materials:

Expanded MART-1 specific T-cells

Feeder cells (e.g., irradiated allogeneic PBMCs)

Complete RPMI-1640 medium with IL-2 (50 IU/mL)

Phytohemagglutinin (PHA)

96-well round-bottom plates

Procedure:

Prepare feeder cells by irradiating allogeneic PBMCs (3000-5000 rads).

Count the expanded MART-1 specific T-cells and perform serial dilutions in complete RPMI-

1640 medium to achieve concentrations of 10, 3, 1, and 0.3 cells per 100 µL.

In a 96-well round-bottom plate, add 1 x 10^5 irradiated feeder cells per well in 100 µL of

medium.

Add 1 µg/mL PHA to the feeder cell suspension.

Add 100 µL of the T-cell dilutions to the wells containing feeder cells. Plate multiple replicates

for each dilution.

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days.

Screen the wells for T-cell growth under a microscope. Wells from the dilutions where less

than 30% of the wells show growth are likely to contain monoclonal populations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-0716-1311-5_14
https://pubmed.ncbi.nlm.nih.gov/6982297/
https://pubmed.ncbi.nlm.nih.gov/19048214/
https://pubmed.ncbi.nlm.nih.gov/33928552/
https://www.protocols.io/view/limiting-dilution-clonal-expansion-5qpvonn69l4o/v1
https://www.thermofisher.com/tw/zt/home/life-science/genome-editing/genome-editing-learning-center/genome-editing-resource-library/crispr-validated-protocols/guidelines-clone-isolation-validation.html
https://flore.unifi.it/handle/2158/1259303
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12461148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expand the positive clones by transferring them to larger wells with fresh feeder cells and IL-

2.

Protocol 4: 51Chromium (51Cr) Release Cytotoxicity
Assay
This protocol details a standard 4-hour 51Cr release assay to measure the cytotoxic activity of

the generated T-cell clones.[7][24][25][26][27][28]

Materials:

MART-1 specific T-cell clones (effector cells)

HLA-A2+ melanoma cell line or T2 cells (target cells)

MART-1 (26-35) peptide

Sodium Chromate (51Cr)

Complete RPMI-1640 medium

96-well V-bottom plates

Gamma counter

Procedure:

Label the target cells by incubating 1 x 10^6 cells with 100 µCi of 51Cr in 1 mL of medium for

1-2 hours at 37°C. If using T2 cells, pulse them with 10 µg/mL of MART-1 peptide during the

labeling.

Wash the labeled target cells three times with medium to remove excess 51Cr.

Resuspend the target cells at 1 x 10^5 cells/mL.

Plate 100 µL of the target cell suspension (10,000 cells) into each well of a 96-well V-bottom

plate.
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Prepare serial dilutions of the effector T-cell clones and add 100 µL to the wells to achieve

various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Prepare control wells:

Spontaneous release: Target cells with medium only.

Maximum release: Target cells with 1% Triton X-100.

Centrifuge the plate at 100 x g for 1 minute to pellet the cells and incubate for 4 hours at

37°C.

After incubation, centrifuge the plate at 200 x g for 5 minutes.

Carefully collect 100 µL of the supernatant from each well and measure the radioactivity in a

gamma counter.

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Signaling Pathway
The recognition of the MART-1 peptide presented by HLA-A2 on an antigen-presenting cell

(APC) or a tumor cell by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex signaling

cascade, leading to T-cell activation, proliferation, and cytotoxic function.
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Caption: T-cell receptor signaling pathway upon MART-1 recognition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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